molecular formula C16H11N5 B11175295 7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11175295
M. Wt: 273.29 g/mol
InChI Key: OHJQCARRKDSWPM-UHFFFAOYSA-N
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Description

3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine is a heterocyclic compound that features a triazolo-pyrimidine core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and efficient route that could be adapted for industrial applications. The broad substrate scope and functional group tolerance make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.

Scientific Research Applications

3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thiazolo[3,2-b][1,2,4]triazole

Uniqueness

3-{7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyridine is unique due to its specific triazolo-pyrimidine core, which provides a distinct binding affinity and selectivity for CDK2 compared to other similar compounds . This specificity makes it a promising candidate for targeted cancer therapies.

Properties

Molecular Formula

C16H11N5

Molecular Weight

273.29 g/mol

IUPAC Name

7-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11N5/c1-2-5-12(6-3-1)14-8-10-18-16-19-15(20-21(14)16)13-7-4-9-17-11-13/h1-11H

InChI Key

OHJQCARRKDSWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CN=CC=C4

Origin of Product

United States

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